(Z)-N-(((4-nitrobenzyl)imino)(4-nitrophenyl)methyl)morpholine-4-carbothioamide
Description
Properties
IUPAC Name |
N-[C-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]carbonimidoyl]morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S/c25-23(26)16-5-1-14(2-6-16)13-20-18(15-3-7-17(8-4-15)24(27)28)21-19(30)22-9-11-29-12-10-22/h1-8H,9-13H2,(H,20,21,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLQWPCRNBNBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=NCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound can be contextualized against structurally and functionally related molecules, focusing on substituent effects, biological activity, and synthetic pathways. Below is a comparative analysis supported by evidence from diverse sources:
Structural Analogues with Nitro-Aromatic Moieties
Key Observations :
- Nitro Group Positioning: The target compound’s para-nitro substitution contrasts with ortho-nitro analogues (e.g., 2-nitrophenyl derivatives in ), which are often more sterically hindered and less electron-deficient.
- Morpholine vs. Thiazole Backbones : While the target compound uses a morpholine-thioamide core, analogues with thiazole or isoxazole rings () exhibit distinct electronic profiles and metabolic stability. Thioamide groups may offer superior hydrogen-bonding capacity compared to amides .
- Redox Activity: Unlike reduced derivatives (e.g., 4-aminophenyl morpholinones in ), the nitro groups in the target compound could act as prodrug moieties, releasing reactive intermediates under reductive conditions (e.g., in parasitic or tumor microenvironments) .
Q & A
Q. What are the recommended synthetic routes for (Z)-N-(((4-nitrobenzyl)imino)(4-nitrophenyl)methyl)morpholine-4-carbothioamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential reactions of aniline derivatives with thiourea and nitrobenzene derivatives under controlled conditions. Key steps include:
- Coupling reactions : Use 4-nitrobenzylamine and 4-nitrophenylcarbaldehyde intermediates.
- Thiourea incorporation : React with morpholine-4-carbothioamide to form the thioamide linkage.
- Optimization : Employ continuous flow chemistry to enhance scalability and reduce side products. Monitor reaction progress via thin-layer chromatography (TLC) . Critical parameters include temperature (60–80°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : Confirm regiochemistry and hydrogen bonding via ¹H and ¹³C NMR (e.g., δ 8.2–8.5 ppm for nitroaromatic protons) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 452.3) .
- X-ray crystallography : Resolve stereochemistry (Z-configuration) using SHELX programs for refinement .
- FT-IR : Identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .
Q. How should the compound be stored to maintain stability during experimental workflows?
Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Avoid aqueous or protic solvents, as the thioamide group is susceptible to hydrolysis .
Q. What preliminary biological screening assays are suitable for this compound?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound's thiourea and nitro motifs. Use cell viability assays (MTT or resazurin) to evaluate cytotoxicity at concentrations ≤10 µM. Dose-response curves and IC₅₀ calculations are critical for initial activity profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR or crystallographic results)?
- Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC experiments.
- Crystallographic refinement : Use SHELXL for high-resolution data to resolve ambiguous electron density maps .
- Dynamic effects : Consider variable-temperature NMR to assess conformational flexibility impacting spectral data .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic reactions?
The morpholine-thioamide moiety acts as a hydrogen-bond acceptor, facilitating nucleophilic attack at the imino carbon. Computational studies (DFT) suggest a transition state stabilized by nitro group electron withdrawal. Kinetic isotope effects (KIEs) can experimentally probe proton transfer steps .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
- Twinned crystals : Apply SHELXD for structure solution in cases of pseudo-symmetry .
- Thermal motion : Collect data at 100 K to reduce atomic displacement parameter (ADP) errors .
Q. Which computational methods are suitable for modeling interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding poses.
- HOMO-LUMO analysis : Identify electron-rich regions (nitro groups) for electrophilic interactions .
- MD simulations : Simulate binding dynamics over 50–100 ns to assess stability in aqueous environments .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Analog synthesis : Modify nitro positioning or replace morpholine with piperidine (see for related scaffolds).
- Pharmacophore mapping : Highlight thioamide and nitro groups as critical for target engagement.
- In vitro selectivity panels : Compare IC₅₀ values against off-target enzymes (e.g., cytochrome P450 isoforms) .
Q. What experimental strategies address discrepancies in reported biological activity (e.g., varying IC₅₀ values across studies)?
- Standardized protocols : Use identical cell lines (e.g., HEK293 or HepG2) and assay conditions (pH, serum concentration).
- Metabolic stability tests : Evaluate compound degradation in microsomal preparations to clarify bioavailability effects .
- Orthogonal assays : Confirm enzyme inhibition with fluorescence-based and radiometric methods .
Tables
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiourea Formation | Morpholine-4-carbonyl chloride, CS₂ | 65–75 | |
| Nitrobenzyl Coupling | 4-Nitrobenzylamine, DMF, 70°C | 80–85 | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | 90 |
Table 2: Spectroscopic Benchmarks
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d6) | δ 8.4 (s, 1H, imino), δ 3.6 (m, 4H, morpholine) | |
| FT-IR | 1520 cm⁻¹ (NO₂ asym. stretch) | |
| X-ray Diffraction | Space group P2₁2₁2₁, R₁ = 0.045 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
